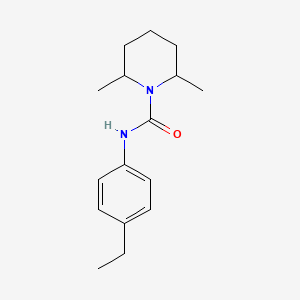
N-(3-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(3-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide, also known as MPHP, is a synthetic compound that belongs to the piperazine class of drugs. It was first synthesized in the 1970s, and since then, it has been used extensively in scientific research. MPHP is a potent and selective ligand for the sigma-1 receptor, which is a protein that is found in various tissues of the body, including the brain, heart, and lungs.
Mécanisme D'action
N-(3-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide binds to the sigma-1 receptor with high affinity and selectivity. The binding of N-(3-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide to the receptor leads to the activation of various signaling pathways, including the phospholipase C (PLC) pathway, the protein kinase C (PKC) pathway, and the extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in the regulation of ion channels, neurotransmitter release, and cell survival. The activation of the sigma-1 receptor by N-(3-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have neuroprotective and antidepressant effects.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. N-(3-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects. In addition, N-(3-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is its high affinity and selectivity for the sigma-1 receptor. This allows researchers to study the role of the receptor in various physiological and pathological processes. Another advantage is the availability of pure and well-characterized N-(3-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide, which allows for accurate and reproducible experiments. However, one of the limitations of using N-(3-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is its potential toxicity. N-(3-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(3-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide and the sigma-1 receptor. One direction is the development of new drugs that target the receptor for the treatment of various diseases. Another direction is the study of the role of the sigma-1 receptor in the regulation of ion channels and neurotransmitter release. Additionally, the study of the biochemical and physiological effects of N-(3-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide may lead to the discovery of new pathways and targets for drug development. Finally, the study of the toxicity of N-(3-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide and other sigma-1 receptor ligands may lead to the development of safer and more effective drugs.
Applications De Recherche Scientifique
N-(3-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been used extensively in scientific research to study the sigma-1 receptor and its role in various physiological and pathological processes. The sigma-1 receptor is involved in the regulation of ion channels, neurotransmitter release, and cell survival. It has been implicated in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and depression. N-(3-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been used as a tool to study the role of the sigma-1 receptor in these diseases and to develop new drugs that target the receptor.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-15-5-4-7-16(13-15)20-18(23)22-11-9-21(10-12-22)14-17-6-2-3-8-19-17/h2-8,13H,9-12,14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQANMQALVVTLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



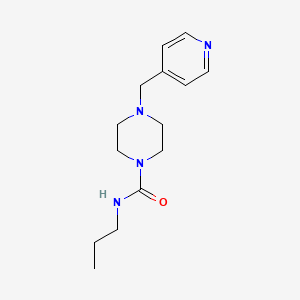

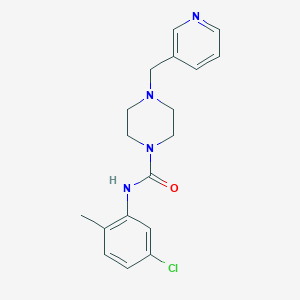
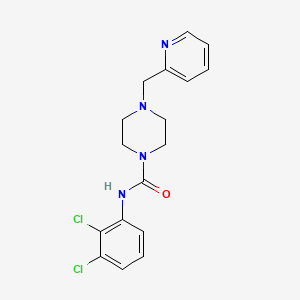

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4285179.png)
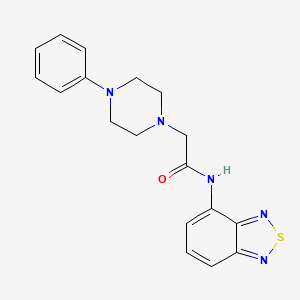
![N-2,1,3-benzoxadiazol-4-yl-2-{4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinyl}acetamide](/img/structure/B4285195.png)
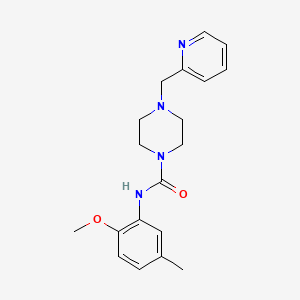

![2-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4285242.png)

